molecular formula C12H18O4 B13811096 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)

7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)

Cat. No.: B13811096
M. Wt: 226.27 g/mol
InChI Key: RNQLYGHXWJUCTO-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is a complex organic compound with the molecular formula C12H18O4. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of various functional groups, such as carboxylic acid, ester, and ketone, makes it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxirane Ring: The initial step involves the formation of the oxirane ring through the epoxidation of a suitable alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).

    Cyclization: The next step involves the cyclization of the epoxide intermediate to form the bicyclic structure. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone and ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent adducts with biomolecules. This can result in the inhibition of enzymes or disruption of cellular processes. The compound’s functional groups also contribute to its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,2-epoxy-: Similar bicyclic structure with an oxirane ring.

    Cyclohexene oxide: Another epoxide derivative of cyclohexene.

    7-Oxabicyclo[2.2.1]heptane: A related compound with a different bicyclic structure.

Uniqueness

7-Oxabicyclo[410]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is unique due to its combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 6-ethyl-1-methyl-5-oxo-7-oxabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H18O4/c1-4-12-9(13)7-6-8(10(14)15-5-2)11(12,3)16-12/h8H,4-7H2,1-3H3

InChI Key

RNQLYGHXWJUCTO-UHFFFAOYSA-N

Canonical SMILES

CCC12C(=O)CCC(C1(O2)C)C(=O)OCC

Origin of Product

United States

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